3-Bromo-1H-indazol-5-OL
説明
3-Bromo-1H-indazol-5-OL is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 . It is a white to yellow solid and is used in various chemical reactions .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in medicinal chemistry due to their diverse biological activities . Various methods have been developed for the synthesis of indazole derivatives, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 3-Bromo-1H-indazol-5-OL consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C7H5BrN2O/c8-7-5-3-4 (11)1-2-6 (5)9-10-7/h1-3,11H, (H,9,10) and the InChI key is UAMJVZRQBOYAKH-UHFFFAOYSA-N .Chemical Reactions Analysis
Indazole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
3-Bromo-1H-indazol-5-OL is a white to yellow solid . More detailed physical and chemical properties can be found on databases like PubChem and ChemSpider .科学的研究の応用
Anticancer Applications
“3-Bromo-1H-indazol-5-OL” has shown promise in anticancer research, particularly in the synthesis of compounds that exhibit antiproliferative activity. For instance, derivatives of 1H-indazole have been found to inhibit the growth of neoplastic cell lines at low concentrations, causing a block in the G0–G1 phase of the cell cycle . This indicates potential use in targeted cancer therapies, especially for colon and melanoma cancers.
Antimicrobial Potential
The antimicrobial potential of indazole derivatives, including “3-Bromo-1H-indazol-5-OL”, is significant. Synthesized compounds have been evaluated for their effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. These studies suggest the compound’s role in developing new antibacterial agents .
Anti-Inflammatory Properties
Indazole compounds are known for their anti-inflammatory properties. The structural motif of indazole is present in several marketed drugs that serve as anti-inflammatory agents. This suggests that “3-Bromo-1H-indazol-5-OL” could be a key intermediate in synthesizing new anti-inflammatory medications .
Antidepressant Effects
Research into the antidepressant effects of indazole derivatives has identified potential applications for “3-Bromo-1H-indazol-5-OL”. It could be used to develop novel antidepressant drugs, expanding the therapeutic options available for treating depression .
Antihypertensive Uses
Indazole derivatives have been employed in the treatment of hypertension. “3-Bromo-1H-indazol-5-OL” could be utilized in synthesizing new antihypertensive drugs, potentially offering more effective treatment options for patients with high blood pressure .
Enzyme Inhibition
“3-Bromo-1H-indazol-5-OL” has been associated with the inhibition of various enzymes, such as HIV protease, aldol reductase, and acetylcholinesterase. This points to its application in the development of enzyme inhibitors that could be used to treat diseases like HIV and Alzheimer’s .
Respiratory Disease Treatment
Indazole compounds, including “3-Bromo-1H-indazol-5-OL”, can act as selective inhibitors of phosphoinositide 3-kinase δ, which is relevant for treating respiratory diseases. This highlights its potential application in creating treatments for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Synthetic Chemistry
In synthetic chemistry, “3-Bromo-1H-indazol-5-OL” serves as a crucial building block for constructing complex molecules. Its role in the synthesis of various heterocyclic compounds, which are integral to numerous medicinal drugs, underscores its importance in drug development and chemical synthesis .
作用機序
Target of Action
3-Bromo-1H-indazol-5-OL, like other indazole derivatives, has been found to interact with a variety of targets. The primary targets of this compound are believed to be CHK1 and CHK2 kinases, as well as the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in changes in the cell cycle and DNA damage response, potentially leading to the treatment of diseases such as cancer .
Biochemical Pathways
It is known that the compound’s interaction with its targets can affect various cellular processes, including cell cycle regulation and dna damage response . These processes are part of complex biochemical pathways that can have downstream effects on cell growth and survival .
Pharmacokinetics
Indazole derivatives are generally known for their high affinity to multiple receptors, which can be beneficial for developing new useful derivatives .
Result of Action
The molecular and cellular effects of 3-Bromo-1H-indazol-5-OL’s action are likely to be related to its interaction with its targets. By inhibiting, regulating, and/or modulating the activity of CHK1, CHK2, and h-sgk, the compound can affect cell cycle regulation and DNA damage response . This can lead to changes in cell growth and survival, potentially contributing to the treatment of diseases such as cancer .
Action Environment
The action, efficacy, and stability of 3-Bromo-1H-indazol-5-OL can be influenced by various environmental factors. For example, the compound’s activity can be affected by the presence of other molecules in the cell, the pH of the environment, and the temperature
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-bromo-2H-indazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMJVZRQBOYAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646305 | |
Record name | 3-Bromo-2H-indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885519-36-8 | |
Record name | 3-Bromo-2H-indazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-hydroxy (1H)indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。